molecular formula C12H10Cl2N2O2S2 B215288 4-[(2,6-Dichloro-4-methylphenyl)sulfanyl]-3-pyridinesulfonamide

4-[(2,6-Dichloro-4-methylphenyl)sulfanyl]-3-pyridinesulfonamide

Cat. No. B215288
M. Wt: 349.3 g/mol
InChI Key: SZMNIRFSULDGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,6-Dichloro-4-methylphenyl)sulfanyl]-3-pyridinesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DAS181 and has been studied for its potential applications as an antiviral agent. In

Mechanism of Action

DAS181 works by cleaving sialic acid residues from the surface of host cells. This prevents the attachment of viral particles to the host cell surface, thereby inhibiting viral entry and replication. DAS181 has been shown to have a high degree of specificity for sialic acid residues and does not affect the normal functions of host cells.
Biochemical and Physiological Effects:
DAS181 has been shown to have a low toxicity profile and does not cause significant adverse effects on host cells. It has been shown to be well-tolerated in animal studies and in human clinical trials. DAS181 has also been shown to have a long half-life, which allows for less frequent dosing.

Advantages and Limitations for Lab Experiments

DAS181 is a valuable tool for studying the mechanisms of viral infection and replication. It has been shown to be effective against a broad range of influenza viruses, including those that are resistant to currently available antiviral drugs. However, DAS181 is not effective against all types of viruses, and its effectiveness may vary depending on the specific strain of virus being studied.

Future Directions

There are several potential future directions for research on DAS181. One area of interest is the use of DAS181 in combination with other antiviral drugs to enhance its effectiveness. Another area of interest is the use of DAS181 in the prevention of viral infections, such as in high-risk populations or during outbreaks. Additionally, further research is needed to fully understand the mechanisms of action of DAS181 and its potential applications in the treatment of other respiratory viral infections.

Synthesis Methods

The synthesis of DAS181 involves the reaction between 2,6-dichloro-4-methylphenyl isothiocyanate and 3-aminopyridine-4-sulfonamide. The reaction takes place in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is obtained after purification through recrystallization.

Scientific Research Applications

DAS181 has been studied for its potential applications as an antiviral agent. It has been shown to have activity against a broad range of influenza viruses, including those that are resistant to currently available antiviral drugs. DAS181 has also been studied for its potential use in the treatment of other respiratory viral infections, such as parainfluenza virus and respiratory syncytial virus.

properties

Product Name

4-[(2,6-Dichloro-4-methylphenyl)sulfanyl]-3-pyridinesulfonamide

Molecular Formula

C12H10Cl2N2O2S2

Molecular Weight

349.3 g/mol

IUPAC Name

4-(2,6-dichloro-4-methylphenyl)sulfanylpyridine-3-sulfonamide

InChI

InChI=1S/C12H10Cl2N2O2S2/c1-7-4-8(13)12(9(14)5-7)19-10-2-3-16-6-11(10)20(15,17)18/h2-6H,1H3,(H2,15,17,18)

InChI Key

SZMNIRFSULDGMA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Cl)SC2=C(C=NC=C2)S(=O)(=O)N)Cl

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)SC2=C(C=NC=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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